6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid 6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594377
InChI: InChI=1S/C9H4BrFO2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
SMILES: C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)Br
Molecular Formula: C9H4BrFO2S
Molecular Weight: 275.10 g/mol

6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13594377

Molecular Formula: C9H4BrFO2S

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid -

Specification

Molecular Formula C9H4BrFO2S
Molecular Weight 275.10 g/mol
IUPAC Name 6-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H4BrFO2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
Standard InChI Key OKMOJIOOZTZQSB-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)Br
Canonical SMILES C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a fused benzothiophene ring system with bromine and fluorine atoms at the 6th and 7th positions, respectively, and a carboxylic acid group at the 2nd position. This configuration imparts distinct electronic effects, enhancing its reactivity in cross-coupling reactions and biological interactions.

Key Properties:

PropertyValue/DescriptionSource
Molecular FormulaC₉H₄BrFO₂S
Molecular Weight275.10 g/mol
IUPAC Name6-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid
SMILESC1=CC(=C(C2=C1C=C(S2)C(=O)O)F)Br
InChI KeyOKMOJIOOZTZQSB-UHFFFAOYSA-N
Melting Point140–145 °C (estimated)
SolubilitySoluble in DMSO, acetone
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

The bromine atom acts as a leaving group in nucleophilic substitutions, while the fluorine enhances metabolic stability via its electronegativity. The carboxylic acid group facilitates salt formation and hydrogen bonding, critical for interactions in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step halogenation and carboxylation processes:

  • Bromination: Electrophilic substitution introduces bromine at the 6th position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at low temperatures (−75°C) .

  • Fluorination: Fluorine is introduced via halogen exchange reactions, such as using silver fluoride (AgF) or fluorinating agents like Selectfluor®.

  • Carboxylation: The carboxylic acid group is installed through oxidation of a methyl ester precursor (e.g., using KMnO₄ in acidic conditions) or via carbonylation reactions .

Example Protocol:

  • Starting Material: 1-Benzothiophene-2-carboxylic acid.

  • Step 1: Bromination with Br₂ in CH₂Cl₂ at −75°C yields 6-bromo-1-benzothiophene-2-carboxylic acid .

  • Step 2: Fluorination using AgF in DMF at 80°C introduces fluorine at the 7th position.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors: Enable precise control of bromination/fluorination, reducing side reactions.

  • Green Chemistry: Solvent recovery systems and catalytic fluorination minimize waste.

Biological and Pharmacological Applications

Anticancer Activity

The compound inhibits cancer cell proliferation by disrupting critical enzymes:

  • Enoyl-ACP Reductase (PfENR) Inhibition: In Plasmodium falciparum, derivative 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide exhibits an IC₅₀ of 115 nM, binding competitively with NADH cofactors .

  • Cytotoxicity in Breast Cancer Cells: Analogues induce apoptosis in MDA-MB-231 cells (IC₅₀ ≈ 10 µM) via ROS-mediated oxidative stress.

Antimicrobial Properties

  • Antimalarial Activity: Halogenated benzothiophenes disrupt fatty acid biosynthesis in Plasmodium, with Kᵢ values as low as 18 nM .

  • Broad-Spectrum Antibacterial Effects: Minimum inhibitory concentrations (MICs) range from 15–30 µg/mL against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Structural Analogues

CompoundSubstituentsKey DifferencesBiological Activity (IC₅₀/Kᵢ)
6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acidBr (C6), F (C7), COOH (C2)High metabolic stabilityPfENR Kᵢ = 18 nM
4-Bromo-7-fluoro-benzothiophene-2-carboxylic acidBr (C4), F (C7), COOH (C2)Altered halogen positioningAnticancer IC₅₀ = 25 µM
5-Iodo-1-benzothiophene-2-carboxylic acidI (C5), COOH (C2)Larger halogen, lower solubilityAntimicrobial MIC = 15 µg/mL
3-Bromo-thiophene-2-carboxylic acidBr (C3), COOH (C2)Simpler structure, reduced potencyAntiviral EC₅₀ = 37 µM

The 6-bromo-7-fluoro substitution pattern optimizes electronic effects and target binding, outperforming analogues in enzyme inhibition .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced bioavailability.

  • Targeted Drug Delivery: Develop nanoparticle formulations to improve therapeutic index.

  • Green Synthesis: Explore biocatalytic methods for halogenation to reduce environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator